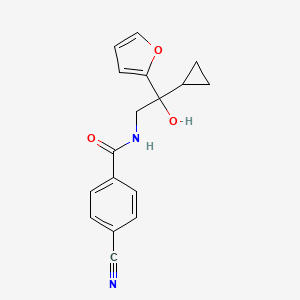

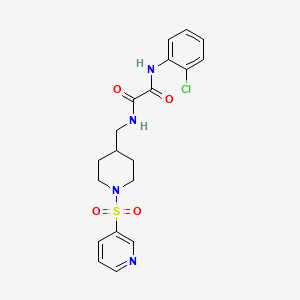

![molecular formula C23H17F3N2O3 B2533278 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide CAS No. 922107-89-9](/img/structure/B2533278.png)

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide is a structurally complex molecule that may be related to the dibenz[b,f][1,4]oxazepine class of compounds. These compounds have been studied for their potential use in pharmaceutical applications, such as antidepressants, as indicated by the synthesis of analogues of the known antidepressant drug Sintamil from nitro-substituted dibenz[b,f][1,4]oxazepin-11(10H)-ones .

Synthesis Analysis

The synthesis of related dibenz[b,f][1,4]oxazepin-11(10H)-ones involves the intramolecular displacement of a nitro group in N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide, followed by reactions with O- and S-nucleophiles to yield mono- or bis-substituted products . The nitro group in position 3 is displaced first, which contrasts with the reactivity of nitro-substituted benzoannulated five-membered heterocycles, likely due to increased steric hindrance . N-alkylation of these compounds yields analogues of antidepressant drugs, with the structure of the products confirmed by NOE experiments and alternative synthesis .

Molecular Structure Analysis

The molecular structure of dibenz[b,f][1,4]oxazepin-11(10H)-ones and their derivatives is characterized by a seven-membered heterocycle, which can undergo various substitutions at different positions on the ring. The confirmation of the structure is achieved through NOE experiments, which provide evidence for the spatial arrangement of the atoms within the molecule .

Chemical Reactions Analysis

The chemical reactivity of the dibenz[b,f][1,4]oxazepin-11(10H)-ones is influenced by the presence of nitro groups, which can be selectively displaced by nucleophiles. This selective reactivity is utilized in the synthesis of various substituted derivatives, which can lead to compounds with potential biological activity . The displacement of the nitro group and subsequent reactions allow for the introduction of various functional groups, which can significantly alter the chemical and biological properties of the resulting compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide are not detailed in the provided papers, the properties of related compounds can be inferred. The presence of a trifluoromethyl group, as seen in the related compound 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide, suggests that the compound may exhibit increased lipophilicity and potential metabolic stability . The introduction of ethyl and trifluoromethyl groups could also affect the molecule's boiling point, melting point, solubility, and overall reactivity.

Scientific Research Applications

Synthesis and Chemical Reactions

Research efforts have explored the synthesis and reactions of structurally related dibenzo[b,f][1,4]oxazepine derivatives. For instance, the catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines has been reported, leading to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives with high yields and enantioselectivities. This synthesis employs diaryl prolinol as the chiral ligand and Me2Zn as the zinc source, demonstrating the compound's utility in creating chiral centers for potential pharmaceutical applications (Munck et al., 2017).

Heterocycle Synthesis

The compound's structural motif is integral to strategies for synthesizing benzo-fused N-heterocycles. A method leveraging biomass-derived intermediates to assemble diverse N-heterocycles, including dibenzo[b,e][1,4]oxazepin-11(5H)-ones, highlights the versatility of the dibenzo[b,f][1,4]oxazepine framework in synthesizing complex molecules. These synthetic pathways yield compounds with potential for further pharmaceutical exploration and material science applications (Zhang et al., 2015).

Pharmaceutical Chemistry

While direct studies on N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide were not identified, research on closely related structures has contributed to the development of novel pharmaceuticals. For example, the metabolism of carbamazepine, a drug structurally related to dibenzo[b,f][1,4]oxazepines, has been extensively studied to understand its biotransformation and the impact on therapeutic efficacy. These studies offer insights into how modifications of the dibenzo[b,f][1,4]oxazepine core can affect drug properties and metabolism (Bellucci et al., 1987).

properties

IUPAC Name |

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F3N2O3/c1-2-28-18-8-3-4-9-20(18)31-19-11-10-16(13-17(19)22(28)30)27-21(29)14-6-5-7-15(12-14)23(24,25)26/h3-13H,2H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGVGYIXJZWHPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

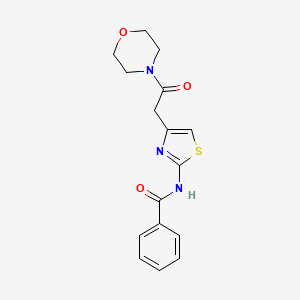

![1-[4-(Thiomorpholine-4-carbonyl)piperidin-1-yl]ethanone](/img/structure/B2533198.png)

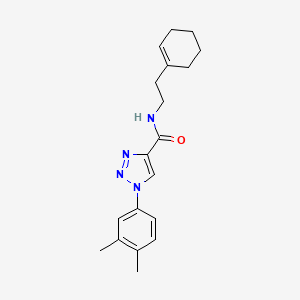

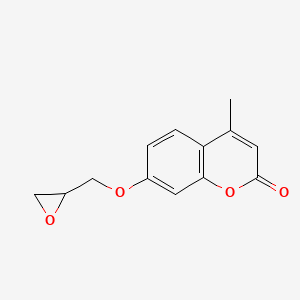

![(E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B2533201.png)

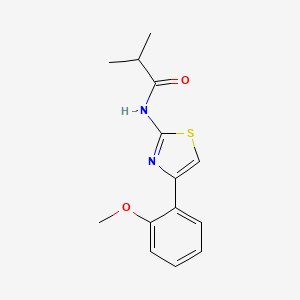

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2533204.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2533207.png)

![N-(4-isopropylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2533209.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2533210.png)

![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide](/img/structure/B2533216.png)

![N-[(4-Fluorophenyl)methyl]-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide](/img/structure/B2533218.png)